molecular formula C9H9NS B2734643 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 95461-20-4

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2734643
CAS No.: 95461-20-4
M. Wt: 163.24
InChI Key: FYOOHGLNAJIWQU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C9H9NS. It is a derivative of benzothiophene, characterized by the presence of a nitrile group at the third position and a tetrahydrobenzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization to form the target compound . Another method includes the reaction of substituted furan-2,3-diones with N-(triphenyl-λ5-phosphanylidene)anilines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits enzymes like PDK1 and LDHA, which are involved in glucose metabolism in cancer cells. This inhibition disrupts the metabolic pathways, leading to reduced tumor cell proliferation . Additionally, the compound exhibits binding affinity to the colchicine binding site of tubulin, affecting microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key metabolic enzymes and its potential as a precursor for advanced materials make it a valuable compound in research .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOHGLNAJIWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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